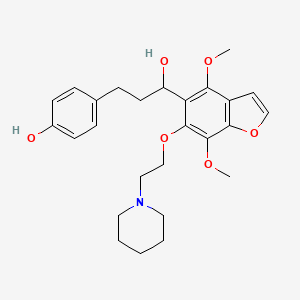

Piprofurol

描述

Structure

3D Structure

属性

CAS 编号 |

40680-87-3 |

|---|---|

分子式 |

C26H33NO6 |

分子量 |

455.5 g/mol |

IUPAC 名称 |

4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |

InChI |

InChI=1S/C26H33NO6/c1-30-23-20-12-16-32-24(20)26(31-2)25(33-17-15-27-13-4-3-5-14-27)22(23)21(29)11-8-18-6-9-19(28)10-7-18/h6-7,9-10,12,16,21,28-29H,3-5,8,11,13-15,17H2,1-2H3 |

InChI 键 |

LIAPJIQUUKLLDZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O |

外观 |

Solid powder |

其他CAS编号 |

40680-87-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Piprofurol; Piprofurolum |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of Piprofurol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for Piprofurol. As of the date of this publication, a complete, peer-reviewed synthesis of this compound has not been identified in publicly available scientific literature. The proposed route is based on established and analogous chemical transformations for the synthesis of structurally related molecules.

Introduction

This compound, with the IUPAC name α-[2-(4-hydroxyphenyl)ethyl]-4,7-dimethoxy-6-[2-(1-piperidinyl)ethoxy]-5-benzofuranmethanol and CAS Registry Number 40680-87-3, is a complex molecule featuring a substituted benzofuran core. Its structure suggests potential biological activity, making its synthesis a topic of interest for medicinal chemists and drug discovery professionals. This guide details a plausible, multi-step synthetic pathway for this compound, including its key precursors, and provides hypothetical experimental protocols based on analogous reactions.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a convergent synthesis strategy. The molecule can be disconnected at the C-5 side chain and the piperidinylethoxy ether linkage. This leads to three key precursors: a functionalized 4,7-dimethoxy-6-hydroxybenzofuran core (2), a protected 4-hydroxyphenylacetylating agent (3), and 1-(2-chloroethyl)piperidine (4).

Proposed Synthesis Pathway

The proposed forward synthesis is a multi-step process commencing from the readily available natural product, Khellin, or a suitably substituted phenol. The pathway involves the formation of the benzofuran core, followed by sequential functionalization at the C-6 and C-5 positions.

Step 1: Synthesis of the Benzofuran Core - 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran (Khellinone) (7)

A common starting material for accessing the required 4,7-dimethoxy-6-hydroxybenzofuran scaffold is Khellin (5), a natural product extracted from Ammi visnaga. Alkaline hydrolysis of Khellinone provides Khellinone (7) in good yield.

Experimental Protocol (Analogous to the hydrolysis of Khellin): To a solution of Khellin (1.00 g, 3.84 mmol) in hot 10% aqueous potassium hydroxide (15 mL), the mixture is heated at 70-80°C with stirring for 2 hours. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid (3 mL). The resulting precipitate is filtered, washed with water, and recrystallized from methanol to yield Khellinone (7).

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalent |

| Khellin (5) | 260.24 | 1.00 | 3.84 | 1.0 |

| Potassium Hydroxide | 56.11 | 1.50 | 26.7 | 7.0 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | |

| Khellinone (7) | 236.22 | 0.91 | 89 |

Step 2: Introduction of the Piperidinylethoxy Side Chain (9)

The hydroxyl group of Khellinone (7) can be alkylated with a suitable 2-carbon linker bearing a leaving group, such as 1,2-dibromoethane, followed by substitution with piperidine.

Experimental Protocol (Two-step, analogous to known procedures):

-

Step 2a: Synthesis of 5-acetyl-6-(2-bromoethoxy)-4,7-dimethoxybenzofuran (8): A mixture of Khellinone (7) (0.01 mol), 1,2-dibromoethane (0.02 mol), and potassium carbonate (0.02 mol) in acetonitrile is refluxed for 12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

-

Step 2b: Synthesis of 5-acetyl-4,7-dimethoxy-6-(2-(piperidin-1-yl)ethoxy)benzofuran (9): The bromoethoxy derivative (8) (0.01 mol) is dissolved in a suitable solvent like DMF, and piperidine (0.012 mol) and potassium carbonate (0.015 mol) are added. The mixture is heated at 80°C for 6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product (9).

| Reactant | Molecular Weight ( g/mol ) | Equivalent | Product | Reported Yield (%) |

| Khellinone (7) | 236.22 | 1.0 | 5-acetyl-6-(2-bromoethoxy)-4,7-dimethoxybenzofuran (8) | ~84 (for similar reactions) |

| 1,2-dibromoethane | 187.86 | 2.0 | ||

| Piperidine | 85.15 | 1.2 | 5-acetyl-4,7-dimethoxy-6-(2-(piperidin-1-yl)ethoxy)benzofuran (9) | ~70-80 (for similar reactions) |

Step 3: Acylation of the Benzofuran Core (11)

The acetyl group at C-5 of compound (9) needs to be replaced with the α-[2-(4-hydroxyphenyl)ethyl] side chain. A plausible approach is the Friedel-Crafts acylation of a de-acetylated precursor with a protected 4-hydroxyphenylacetyl chloride. First, the acetyl group would be removed, for instance, by a Baeyer-Villiger oxidation followed by hydrolysis to yield the phenol (10). Then, Friedel-Crafts acylation with a protected 4-hydroxyphenylacetyl chloride, followed by deprotection, would yield the ketone intermediate (11). For simplicity, a direct acylation is depicted in the pathway diagram, though a multi-step sequence is more likely.

Experimental Protocol (Hypothetical, based on Friedel-Crafts acylation): To a solution of the de-acetylated benzofuran (10) (0.01 mol) in a suitable solvent like dichloromethane at 0°C, a Lewis acid such as aluminum chloride (0.012 mol) is added. Then, a solution of a protected 4-hydroxyphenylacetyl chloride (e.g., 4-(benzyloxy)phenylacetyl chloride) (0.011 mol) in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The protecting group (e.g., benzyl) is then removed by catalytic hydrogenation to yield the ketone (11).

| Reactant | Molecular Weight ( g/mol ) | Equivalent | Product | Estimated Yield (%) |

| De-acetylated benzofuran (10) | - | 1.0 | Ketone Intermediate (11) | 60-70 |

| Protected 4-hydroxyphenylacetyl chloride | - | 1.1 | ||

| Aluminum chloride | 133.34 | 1.2 |

Step 4: Reduction to this compound (1)

The final step is the reduction of the ketone (11) to the corresponding secondary alcohol, this compound (1). This can be achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol (Standard ketone reduction): To a solution of the ketone (11) (0.01 mol) in methanol at 0°C, sodium borohydride (0.015 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound (1).

| Reactant | Molecular Weight ( g/mol ) | Equivalent | Product | Estimated Yield (%) |

| Ketone Intermediate (11) | - | 1.0 | This compound (1) | >90 |

| Sodium borohydride | 37.83 | 1.5 |

Mandatory Visualizations

Proposed Synthesis Pathway of this compound

Caption: Proposed multi-step synthesis of this compound from Khellin.

Experimental Workflow for a Generic Acylation and Reduction Step

Caption: A generalized workflow for the acylation and reduction steps.

Conclusion

The synthesis of this compound presents a significant challenge due to its complex and highly functionalized structure. The proposed pathway, leveraging known transformations from the chemical literature, offers a logical and feasible approach for its laboratory-scale synthesis. This guide provides a foundational framework for researchers embarking on the synthesis of this compound and related complex benzofuran derivatives. Further optimization and experimental validation of each step would be necessary to establish a robust and efficient synthetic route.

Piprofurol mechanism of action hypothesis

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Propofol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original query for "Piprofurol" yielded no relevant results. Based on the pharmacological context of the request, this document proceeds under the strong assumption that the intended topic was "Propofol," a widely used intravenous anesthetic agent.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent utilized extensively for the induction and maintenance of general anesthesia, procedural sedation, and in critical care settings.[1][2] Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, contributes to its widespread clinical use.[3] The primary mechanism of action of propofol is understood to be the potentiation of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABAA) receptor.[1][2] However, emerging evidence suggests a more complex pharmacological profile, with secondary actions on other molecular targets, including voltage-gated sodium channels and the endocannabinoid system, which may contribute to its overall anesthetic and physiological effects. This technical guide provides a comprehensive overview of the current hypotheses regarding propofol's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: GABAA Receptor Modulation

The principal hypnotic and sedative effects of propofol are attributed to its positive allosteric modulation of GABAA receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[2][4]

Signaling Pathway of Propofol-Mediated GABAA Receptor Potentiation

Propofol binds to a distinct site on the GABAA receptor, separate from the GABA binding site, and enhances the receptor's affinity for GABA.[5] This potentiation leads to an increased duration of chloride channel opening in response to GABA, resulting in a greater influx of chloride ions into the neuron.[2] The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an overall inhibitory effect on neuronal excitability.[2] At higher concentrations, propofol can directly activate the GABAA receptor even in the absence of GABA.

Secondary Mechanisms of Action

Beyond its primary effects on GABAA receptors, propofol has been shown to interact with other molecular targets, which may account for some of its other clinical effects, such as analgesia and cardiovascular depression.

Voltage-Gated Sodium Channel Blockade

Propofol has been demonstrated to inhibit voltage-gated sodium channels in a concentration- and voltage-dependent manner.[6][7] This action is thought to contribute to the suppression of synaptic transmission by reducing neuronal excitability and neurotransmitter release.[8]

Endocannabinoid System Interaction

Studies have suggested that propofol may interact with the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[9][10] This leads to an accumulation of anandamide, which can then act on cannabinoid receptors (CB1), potentially contributing to the sedative and psychotomimetic properties of propofol.[11] However, some studies have challenged the direct inhibition of FAAH by propofol in humans.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to propofol's interactions with its molecular targets.

| Target | Parameter | Value | Species/System |

| GABAA Receptor | Potentiation | 0.5 µM (for potentiation without direct activation) | Wild-type α1β1γ2S receptors |

| Direct Activation | 50 µM | Wild-type and mutant GABAA receptors | |

| Voltage-Gated Sodium Channels | IC50 (veratridine-evoked 22Na+ influx) | 46 µM (total), 8.9 µM (free) | Rat cerebrocortical synaptosomes |

| IC50 (veratridine-evoked intracellular [Na+] change) | 13 µM (total), 6.3 µM (free) | Rat cerebrocortical synaptosomes | |

| IC50 (4-aminopyridine-evoked glutamate release) | 39 µM (total), 19 µM (free) | Rat cerebrocortical synaptosomes | |

| IC50 (veratridine-evoked glutamate release) | 30 µM (total), 14 µM (free) | Rat cerebrocortical synaptosomes | |

| IC50 (peak INa inhibition at -70 mV) | 4.1 µM | Isolated rat neurohypophysial nerve terminals | |

| IC50 (peak INa inhibition at -90 mV) | 6.0 µM | Isolated rat neurohypophysial nerve terminals | |

| Apparent IC50 (near threshold potential of -60 mV) | 10 µM | Rat brain IIa sodium channels in CHO cells | |

| Endocannabinoid System | IC50 (FAAH inhibition) | 52 µM (95% CI: 31, 87) | In vitro |

Experimental Protocols

Electrophysiological Recording of GABAA Receptor Modulation

Objective: To measure the effect of propofol on GABA-induced currents in neurons.

Methodology:

-

Prepare oocytes expressing specific GABAA receptor subunits (e.g., α1β1γ2S).[14]

-

Use a two-electrode voltage-clamp setup to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).[6][14]

-

Perfuse the oocyte with a baseline solution.

-

Apply a submaximal concentration of GABA (e.g., EC50) to elicit a baseline current response.[14]

-

Co-apply the same concentration of GABA with varying concentrations of propofol.[14]

-

Record the potentiation of the GABA-induced current in the presence of propofol.[14]

-

To measure direct activation, apply propofol in the absence of GABA.[14]

Photoaffinity Labeling of Propofol Binding Sites

Objective: To identify the specific amino acid residues involved in propofol binding to the GABAA receptor.

Methodology:

-

Synthesize a photoreactive analog of propofol, such as ortho-propofol diazirine.[15]

-

Incubate the photoreactive probe with purified GABAA receptors or cell membranes expressing the receptors.[15]

-

Expose the mixture to UV light to induce covalent cross-linking of the probe to the receptor at the binding site.[15]

-

Perform proteolysis to digest the receptor protein into smaller peptide fragments.

-

Utilize mass spectrometry to identify the peptide fragments that are covalently modified by the photoreactive propofol analog, thereby pinpointing the binding site.[15]

Molecular Docking of Propofol to Target Proteins

Objective: To computationally model the interaction of propofol with its target proteins and predict binding sites.

Methodology:

-

Obtain the 3D structures of the target proteins (e.g., GABAA receptor, voltage-gated sodium channel) from the Protein Data Bank (PDB). A relevant PDB ID for a propofol-bound pentameric ligand-gated ion channel is 3P50.[16]

-

Obtain the 3D structure of propofol from a chemical database like PubChem (CID: 4943).[17]

-

Use molecular docking software (e.g., AutoDock) to predict the binding poses of propofol within the target protein structure.[17]

-

Analyze the docking results to identify the most probable binding sites and the key amino acid residues involved in the interaction.

Conclusion

The primary mechanism of action for propofol is the potentiation of GABAA receptor-mediated inhibitory neurotransmission. However, a growing body of evidence indicates that its interactions with voltage-gated sodium channels and the endocannabinoid system may also play a role in its overall pharmacological profile. Further research is warranted to fully elucidate the complex interplay of these mechanisms and their clinical implications. The experimental protocols and quantitative data presented in this guide provide a framework for future investigations into the molecular pharmacology of propofol and the development of novel anesthetic agents with improved safety and efficacy profiles.

References

- 1. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openanesthesia.org [openanesthesia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]

- 6. Isoflurane and propofol inhibit voltage-gated sodium channels in isolated rat neurohypophysial nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of central nervous system sodium channels by propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of propofol on sodium channel-dependent sodium influx and glutamate release in rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The general anesthetic propofol increases brain N-arachidonylethanolamine (anandamide) content and inhibits fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Manipulation of the endocannabinoid system by a general anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The general anesthetic propofol increases brain N-arachidonylethanolamine (anandamide) content and inhibits fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes of blood endocannabinoids during anaesthesia: a special case for fatty acid amide hydrolase inhibition by propofol? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changes of blood endocannabinoids during anaesthesia: a special case for fatty acid amide hydrolase inhibition by propofol? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photolabeling the Binding Site of Propofol - ChemistryViews [chemistryviews.org]

- 16. rcsb.org [rcsb.org]

- 17. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to Piprofurol: A Cardiovascular Research Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piprofurol is a benzofuran derivative that has been identified as a calcium channel blocker. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental findings that have defined its pharmacological profile. The information is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the cardiovascular effects of calcium channel antagonists. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and presents its mechanism of action through signaling pathway diagrams.

Chemical Identity

| Identifier | Value |

| CAS Number | 40680-87-3 |

| IUPAC Name | α-(p-Hydroxyphenethyl)-4,7-dimethoxy-6-[(2-piperidinoethyl)oxy]-5-benzofuranmethanol |

Pharmacological Profile: Calcium Channel Blockade

This compound has been characterized as a calcium channel blocker based on its inhibitory effects on calcium-induced contractions in various vascular and cardiac muscle preparations. The primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the contractile processes in smooth and cardiac muscle.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data obtained from in vitro experiments that establish the calcium channel blocking activity of this compound.

| Parameter | Experimental Model | Value | Reference |

| pA₂ | Calcium-induced contractions in isolated potassium-depolarized rat aorta | 9.29 | [1] |

| IC₅₀ (Negative Inotropic Effect) | Guinea-pig papillary muscle | 5 µM | [2] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response (in this case, inotropic effect) is reduced by half.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the pharmacological properties of this compound. These protocols are based on the available scientific literature.

In Vitro Vascular Smooth Muscle Contraction Assays

Objective: To determine the effect of this compound on vascular smooth muscle contraction induced by potassium depolarization and noradrenaline.

Experimental Models:

Methodology:

-

Tissue Preparation: The respective arteries are dissected and cut into rings. These rings are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Induction of Contraction:

-

Potassium-Depolarization: The tissue is depolarized by increasing the potassium concentration in the bath solution, which opens voltage-gated calcium channels and induces contraction.

-

Noradrenaline-Induced Contraction: Cumulative concentration-response curves to noradrenaline are generated to assess its contractile effect.

-

-

This compound Treatment: this compound is added to the organ baths at various concentrations to evaluate its inhibitory effect on the induced contractions.

-

Data Analysis: The relaxation or inhibition of contraction is measured and quantified to determine parameters such as pA₂ or IC₅₀ values.

In Vitro Cardiac Muscle Contractility Assay

Objective: To assess the inotropic (contractility) effects of this compound on cardiac muscle.

Experimental Model:

-

Guinea-pig papillary muscle[2]

Methodology:

-

Tissue Preparation: The papillary muscle is isolated from the guinea pig heart and mounted in an organ bath containing a physiological salt solution at 37°C.

-

Stimulation: The muscle is electrically stimulated to elicit regular contractions.

-

Measurement of Contractility: The force of contraction is measured using a force transducer.

-

This compound Treatment: this compound is added to the bath in increasing concentrations.

-

Data Analysis: The change in the force of contraction is recorded, and the concentration of this compound that causes a 50% reduction in contractility (IC₅₀) is calculated.

In Vivo Cardiovascular Studies in a Canine Model

Objective: To investigate the effects of this compound on cardiovascular parameters in a living animal model.

Experimental Model:

-

Anesthetized dogs[2]

Methodology:

-

Animal Preparation: Dogs are anesthetized, and catheters are placed to measure blood pressure and heart rate. In some preparations, the chest is opened to allow for direct measurement of coronary blood flow.

-

Coronary Artery Occlusion Model: To simulate ischemic conditions, a coronary artery is temporarily occluded. The resulting changes in the electrocardiogram (ECG), specifically ST-segment elevation, are monitored as an indicator of myocardial ischemia.

-

This compound Administration: this compound is administered intravenously.

-

Hemodynamic Measurements: Parameters such as coronary sinus blood flow and heart rate are continuously recorded.

-

Data Analysis: The effects of this compound on these parameters, including its ability to reduce ST-segment elevation during coronary occlusion, are analyzed.

Isolated Heart Perfusion Model

Objective: To evaluate the protective effects of this compound on the heart during conditions of oxygen deprivation and subsequent reoxygenation.

Methodology:

-

Heart Isolation: An animal heart is isolated and perfused with a nutrient-rich solution (e.g., Langendorff preparation).

-

Induction of Anoxia and Reoxygenation: The heart is subjected to a period of anoxia (oxygen deprivation) followed by reoxygenation, mimicking ischemia-reperfusion injury.

-

Measurement of Myocardial Damage: The leakage of lactate dehydrogenase (LDH), an enzyme released from damaged cells, into the perfusate is measured as an indicator of myocardial injury.

-

This compound Treatment: this compound is included in the perfusate to assess its ability to reduce LDH leakage.

-

Data Analysis: The amount of LDH released in the presence and absence of this compound is compared to determine its cardioprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its evaluation.

Conclusion

This compound demonstrates clear characteristics of a calcium channel blocker with potent effects on both vascular and cardiac tissues. The in vitro and in vivo data suggest its potential as a tool for cardiovascular research, particularly in studies related to ischemia and vasodilation. Further research would be beneficial to fully elucidate its detailed molecular interactions with the L-type calcium channel and to explore its therapeutic potential. This guide provides a foundational understanding of this compound for scientists and researchers aiming to build upon the existing knowledge of this compound.

References

The Discovery and Enduring Legacy of Propofol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (2,6-diisopropylphenol), a short-acting intravenous hypnotic agent, has revolutionized anesthetic practice since its introduction. Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, has made it a cornerstone of modern anesthesia. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacokinetics of propofol. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers and drug development professionals.

Discovery and History: A Paradigm Shift in Anesthesia

The journey of propofol from a laboratory curiosity to a globally utilized anesthetic is a testament to persistent and innovative pharmaceutical research.

The Genesis at ICI: The story of propofol begins in the 1970s at the pharmaceutical division of Imperial Chemical Industries (ICI) in the United Kingdom.[1][2] A team of researchers, led by the British veterinarian and scientist Dr. John B. Glen, embarked on a mission to develop a safer and more efficient intravenous anesthetic agent.[2] At the time, the available options, such as thiopental, were associated with undesirable side effects, including prolonged recovery times.[2]

From ICI 35868 to Propofol: The research team synthesized and screened a series of alkylphenol compounds. The initial lead compound, 2,6-diethylphenol, showed hypnotic activity but had a slow onset of action. This led to the synthesis and evaluation of other related molecules, ultimately identifying 2,6-diisopropylphenol, initially codenamed ICI 35868, as a promising candidate in 1973.[1][3] Animal studies revealed its rapid onset and short duration of action, characteristics that would later define its clinical success.[2]

Overcoming Formulation Challenges: A significant hurdle in the development of propofol was its poor water solubility. The initial formulation used Cremophor EL as a solubilizing agent and entered clinical trials in 1977.[1] However, this formulation was associated with a high incidence of anaphylactoid reactions, leading to its withdrawal.[1] The breakthrough came with the development of a lipid emulsion formulation, a mixture of soybean oil, egg lecithin, and glycerol, which gave the drug its characteristic milky white appearance.[1]

Clinical Introduction and Global Impact: The reformulated propofol was launched in the United Kingdom in 1986 under the brand name Diprivan®.[1] It received FDA approval in the United States in 1989 and quickly gained widespread acceptance in clinical practice.[1] Its rapid induction, smooth recovery profile, and antiemetic properties have made it an indispensable tool for induction and maintenance of anesthesia, procedural sedation, and in critical care settings.[4]

Chemical Synthesis of Propofol

The industrial synthesis of propofol has been refined over the years to ensure high purity and yield. The most common synthetic route involves the Friedel-Crafts alkylation of phenol.

A multi-step synthesis process is often employed, starting with more readily available precursors to control the regioselectivity of the alkylation.[5][6]

Example Synthetic Pathway: Multi-step Synthesis from p-Nitrophenol

A representative multi-step synthesis to achieve high purity propofol is outlined below.[6]

Caption: Multi-step synthesis of propofol from p-nitrophenol.

Experimental Protocol: Continuous Flow Synthesis

Continuous flow chemistry offers a modern and efficient approach to propofol synthesis, allowing for better control over reaction parameters and improved safety.[5]

Objective: To synthesize propofol via a two-step continuous flow process involving a double Friedel-Crafts alkylation followed by a decarboxylation step.

Materials:

-

4-hydroxybenzoic acid

-

Isopropyl alcohol (IPA)

-

Sulfuric acid (H₂SO₄)

-

2-Butoxyethanol

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

-

Continuous flow reactor system with pumps, mixers, and heated coils.

Procedure:

-

Step 1: Double Friedel-Crafts Alkylation

-

Prepare two stock solutions:

-

Solution A: 4-hydroxybenzoic acid in a mixture of H₂SO₄ and water.

-

Solution B: Isopropyl alcohol in a mixture of H₂SO₄ and water.

-

-

Set the temperature of the reactor coils.

-

Pump both solutions at a defined flow rate through a T-mixer and into the heated reactor coil.

-

Collect the output into a stirred solution of toluene and water.

-

Separate the organic phase containing the alkylated intermediate.

-

-

Step 2: Decarboxylation

-

Prepare a solution of the alkylated intermediate from Step 1 in 2-butoxyethanol.

-

Prepare a separate solution of aqueous NaOH.

-

Pump both solutions through a T-mixer and into a heated reactor coil at a high temperature.

-

Collect the output and neutralize the mixture.

-

Extract the propofol into an organic solvent (e.g., toluene).

-

Purify the final product by distillation.

-

Mechanism of Action: A Multi-Targeted Approach

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[7][8] However, its complete anesthetic effect is likely due to its interaction with multiple targets in the central nervous system.

Primary Target: GABA-A Receptor Potentiation

Propofol enhances the function of GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[9]

References

- 1. Propofol - Wikipedia [en.wikipedia.org]

- 2. anesthesiaserviceswa.com [anesthesiaserviceswa.com]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104649867B - Preparation method of propofol - Google Patents [patents.google.com]

- 7. microbiozindia.com [microbiozindia.com]

- 8. What is the mechanism of Propofol? [synapse.patsnap.com]

- 9. openanesthesia.org [openanesthesia.org]

Propofol: A Technical Guide on Solubility and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Propofol, with a specific focus on its solubility in various solvents. It also details experimental protocols for solubility determination and explores the key signaling pathways modulated by this widely used anesthetic agent.

Physicochemical Properties and Solubility of Propofol

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent. Its chemical structure, characterized by a phenol ring with two isopropyl groups, renders it highly lipophilic. This property dictates its solubility profile, which is crucial for its formulation and delivery.

Qualitative and Quantitative Solubility Data

Propofol exhibits high solubility in various organic solvents while being poorly soluble in aqueous solutions. The following table summarizes the available solubility data for Propofol.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | A stock solution of 10 mg/mL can be prepared.[1] | Commonly used for in vitro studies. The final concentration of DMSO in cell culture should be kept low (e.g., <0.5%) to avoid cytotoxicity.[1] |

| Ethanol | Highly soluble.[2] | --- |

| Ether | Highly soluble.[2] | --- |

| Acetone | Highly soluble.[2] | --- |

| Toluene | Soluble.[3] | --- |

| Water | Very slightly soluble / Insoluble.[2][3] | Due to its low water solubility, Propofol is formulated as an oil-in-water emulsion for intravenous administration.[4][5] |

| Methanol | Soluble. | Used as a solvent for creating stock solutions for analysis.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of a drug's solubility is a critical step in its development. The following section outlines common methodologies used to assess the solubility of compounds like Propofol.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

HPLC is a robust analytical technique for quantifying the concentration of Propofol in solution.

Exemplary HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection: UV detection at a wavelength of approximately 270 nm.

-

Quantification: The concentration of Propofol is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Equilibrium Dialysis for Free Drug Concentration

In emulsion formulations, it is important to determine the concentration of the free, unbound drug in the aqueous phase. Equilibrium dialysis is a common method for this purpose.

Protocol:

-

Apparatus: A dialysis membrane with a molecular weight cut-off that retains the emulsion droplets but allows the free drug to pass through is used to separate the emulsion from a buffer solution.

-

Equilibration: The system is allowed to equilibrate at a constant temperature with gentle agitation.

-

Sampling: After equilibrium is reached, a sample is taken from the buffer compartment.

-

Quantification: The concentration of the free drug in the buffer is measured using a sensitive analytical technique like HPLC.

Signaling Pathways and Mechanism of Action

Propofol exerts its anesthetic and other physiological effects by modulating several key signaling pathways in the central nervous system and other tissues.

GABA-A Receptor Modulation

The primary mechanism of action of Propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.

Caption: Propofol's modulation of the GABA-A receptor signaling pathway.

Crosstalk between PI3K/AKT and JAK2/STAT3 Pathways

Propofol has been shown to activate pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which may contribute to its organ-protective effects.

Caption: Crosstalk between PI3K/AKT and JAK2/STAT3 pathways activated by Propofol.

Experimental Workflow: In Vitro Cell-Based Assay

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of Propofol in a laboratory setting.

Caption: A generalized experimental workflow for in vitro studies of Propofol.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propofol (Piprofurol)

An important note on nomenclature: The initial query for "Piprofurol" has been identified as a likely misspelling of Propofol . All subsequent information pertains to Propofol, a widely studied intravenous anesthetic agent.

This technical guide provides a comprehensive overview of the molecular and functional characteristics of Propofol, with a focus on its core physicochemical properties, its interaction with the GABA-A receptor signaling pathway, and detailed experimental methodologies for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Propofol.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Number | 2078-54-8 | [1] |

| Physical State | Liquid, oil at room temperature | [1] |

| Water Solubility | 154 µg/mL | [3] |

| pKa | 11 | |

| LogP (Octanol/Water) | 3.83 | |

| Boiling Point | 256 °C | [1] |

| Melting Point | 18 °C | [2] |

Core Signaling Pathway: Propofol and the GABA-A Receptor

Propofol's primary mechanism of action is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4] Propofol enhances the effect of GABA, and at higher concentrations, can directly activate the receptor.[5][6] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in sedation and anesthesia.[7]

The following diagram illustrates the signaling pathway of Propofol's interaction with the GABA-A receptor.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of Propofol on the GABA-A receptor.

This protocol is used to measure the ion flow across the membrane of a neuron while controlling the membrane potential, allowing for the characterization of Propofol's effect on GABA-A receptor currents.[7][8]

Methodology:

-

Cell Preparation:

-

Acutely dissociate hippocampal pyramidal neurons from embryonic day-18 mice or rats.[9]

-

Culture the neurons on poly-L-lysine-coated glass coverslips.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and a microscope with manipulators.

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.[10]

-

Fill the pipettes with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

-

Recording Procedure:

-

Mount the coverslip with neurons in a recording chamber on the microscope stage and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the neuron's membrane potential at a holding potential of -60 mV.[7]

-

-

Drug Application:

-

Apply GABA and/or Propofol to the neuron using a rapid perfusion system.

-

To study potentiation, co-apply a sub-saturating concentration of GABA with varying concentrations of Propofol.

-

To study direct activation, apply Propofol in the absence of GABA.

-

-

Data Analysis:

-

Record the resulting currents and analyze the amplitude, kinetics, and dose-response relationships.

-

This technique is employed to determine if Propofol treatment alters the number of GABA-A receptors on the neuronal surface.[9][11]

Methodology:

-

Cell Treatment:

-

Culture primary hippocampal neurons or a suitable cell line expressing GABA-A receptors.

-

Treat the cells with Propofol (e.g., 10 µM) or a vehicle control for a specified duration.

-

-

Biotinylation of Surface Proteins:

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS), for 30 minutes on ice.[11][12] This covalently labels primary amines of extracellular domains of surface proteins.

-

Quench the reaction with a quenching solution (e.g., Tris-buffered saline).

-

-

Cell Lysis and Protein Isolation:

-

Lyse the cells in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Incubate the supernatant with NeutrAvidin agarose beads to capture the biotinylated surface proteins.[11]

-

-

Elution and Western Blotting:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins by cleaving the disulfide bond in the Sulfo-NHS-SS-Biotin linker with a reducing agent (e.g., DTT).

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for GABA-A receptor subunits (e.g., β2/3).

-

Detect the protein bands using chemiluminescence and quantify the band intensities to compare the levels of surface GABA-A receptors between Propofol-treated and control cells.

-

This method is used to investigate the interaction between the GABA-A receptor and other proteins, such as those involved in receptor trafficking, and how this interaction is affected by Propofol.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured neurons with Propofol or vehicle as described above.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for a GABA-A receptor subunit (e.g., anti-GABA-A β3).

-

Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Incubate overnight with gentle rotation at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the protein of interest that is hypothesized to interact with the GABA-A receptor (e.g., AP2 adaptin subunit).

-

The presence of a band for the interacting protein in the immunoprecipitated sample indicates an interaction, and the intensity of the band can be compared between different treatment conditions.

-

The following diagram provides a logical workflow for the experimental investigation of Propofol's effects on GABA-A receptors.

References

- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propofol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-surface biotinylation of GABAA receptors in mouse hippocampal slices after sevoflurane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Molecular Docking Studies of Propofol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of in silico modeling and molecular docking studies in understanding the molecular interactions of the intravenous anesthetic agent, Propofol. Due to the lack of specific search results for "Piprofurol," and the phonetic similarity, this guide focuses on the extensively researched compound, Propofol.

Introduction to Propofol

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its primary clinical use is for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[2][3] Propofol is known for its rapid onset and offset of action, which is attributed to its high lipid solubility and rapid distribution from the central nervous system to other tissues.[3][4] It is formulated as a lipid emulsion, giving it a characteristic milky white appearance.[1][2] The primary mechanism of action of Propofol involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][5]

The Role of In Silico Modeling and Docking in Drug Discovery

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to analyze and predict the interactions between a drug candidate and its biological target.[6] This approach is integral to modern drug discovery, offering a cost-effective and time-efficient means to identify and optimize lead compounds.[7][8]

Key in silico techniques include:

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is used to estimate the binding affinity and understand the nature of the interactions at the atomic level.[9]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment.[11]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity to predict the activity of new compounds.[12]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for performing molecular docking studies, based on common practices in the field.[13][14][15]

3.1. Preparation of the Receptor

-

Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public database such as the Protein Data Bank (PDB).

-

Pre-processing: The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.[14][15]

-

Adding Hydrogens and Charges: Hydrogen atoms are added to the protein, and partial charges are assigned using a force field like Kollman charges.[13] The prepared protein file is often saved in a PDBQT format for use with docking software like AutoDock.[13]

3.2. Preparation of the Ligand

-

Obtain Ligand Structure: The 3D structure of the ligand (e.g., Propofol) can be obtained from databases like PubChem or sketched using molecular modeling software.

-

Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.

-

File Format Conversion: The ligand structure is converted to a suitable format for the docking program, such as PDBQT, which includes information on rotatable bonds.[13]

3.3. Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[16]

-

Running the Docking Algorithm: A docking algorithm, such as a genetic algorithm, is used to explore different conformations and orientations of the ligand within the grid box.[15] The program calculates a score for each pose to estimate the binding affinity.

-

Analysis of Results: The results are analyzed to identify the best binding poses based on the scoring function and clustering of similar poses.[14] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined.

Visualization of Experimental Workflow

Caption: A generalized workflow for molecular docking studies.

Protein Targets of Propofol

The primary target of Propofol is the GABA-A receptor , where it acts as a positive allosteric modulator.[1][5] By binding to the receptor, Propofol enhances the effect of GABA, leading to increased chloride ion conductance and neuronal hyperpolarization.[4] Other potential targets that have been investigated include:

-

Serum Albumins: Propofol binds extensively to plasma proteins, primarily serum albumin, which affects its pharmacokinetics.[17][18]

-

Sodium Channels: Some studies suggest that Propofol and its analogs may also act as sodium channel blockers.[1]

-

Leukocyte function-associated antigen-1 (LFA-1): Docking studies have explored the binding of Propofol to the allosteric site of LFA-1.[19]

Signaling Pathway

Caption: Propofol's potentiation of GABAergic signaling.

Quantitative Data from Docking Studies

The following tables summarize quantitative data from various in silico studies on Propofol.

Table 1: Binding Affinities of Propofol with Various Protein Targets

| Target Protein | Docking Software/Method | Binding Affinity (kcal/mol) | Reference |

| Human Serum Albumin (Site 1) | MM/PBSA | -23.44 | [18] |

| Human Serum Albumin (Site 2) | MM/PBSA | -19.03 | [17] |

| SARS-CoV-2 3CLpro | Molecular Docking | -4.6 to -7.0 (for a range of compounds) | [20] |

| Angiotensin Converting Enzyme | Molecular Docking | -9.2 (for Boswellic acid) | [16] |

| SARS-CoV-2 PLpro | Molecular Docking | -9.52 (for Ouabain) | [21] |

Note: Data for SARS-CoV-2 proteases and ACE are included for comparative purposes of docking scores, as direct binding affinity values for Propofol with these targets were not found in the provided search results.

Table 2: Key Interacting Residues of Propofol with Target Proteins

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Leukocyte function-associated antigen-1 (LFA-1) | Not explicitly detailed in abstract | Hydrophobic and van der Waals forces | |

| Human Serum Albumin | Not explicitly detailed in abstract | Primarily hydrophobic forces | [18] |

| α1β2γ2L GABAA receptors | Not explicitly detailed in abstract | Implied hydrogen bonding via the 1-hydroxyl group |

Conclusion

In silico modeling and molecular docking have proven to be invaluable tools for elucidating the molecular mechanisms of Propofol's anesthetic action. These computational approaches have provided detailed insights into its binding at the GABA-A receptor and other potential off-target interactions. The continued application of these methods will be crucial for the design of novel anesthetic agents with improved efficacy and safety profiles. By understanding the precise molecular interactions, researchers can rationally design drugs that selectively target desired protein sites, thereby minimizing adverse effects.[22]

References

- 1. Propofol - Wikipedia [en.wikipedia.org]

- 2. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. openanesthesia.org [openanesthesia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. microbenotes.com [microbenotes.com]

- 7. frontiersin.org [frontiersin.org]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is in silico drug discovery? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. Molecular Docking - An easy protocol [protocols.io]

- 16. Repurposing of known drugs for COVID-19 using molecular docking and simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In silico investigation of propofol binding sites in human serum albumin using explicit and implicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Propofol Shares the Binding Site with Isoflurane and Sevoflurane on Leukocyte Function-Associated Antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Role for the Propofol Hydroxyl in Anesthetic Protein Target Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characterization of Propofol

A Note on the Topic: Initial searches for "Piprofurol" did not yield information on a known chemical entity. Given the detailed nature of the request for a physicochemical profile typical for a pharmaceutical agent, and the phonetic similarity, this guide will focus on Propofol . Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic, and its characterization serves as an excellent model for the principles requested.

Audience: This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of Propofol.

Introduction

Propofol is a short-acting hypnotic agent administered intravenously for the induction and maintenance of general anesthesia, procedural sedation, and sedation for mechanically ventilated adults.[1][2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, which dictate its formulation, pharmacokinetic profile, and interaction with biological systems. This guide provides a detailed overview of these core characteristics, the experimental methods used to determine them, and a logical workflow for such a characterization process.

Chemical Identity

A precise understanding of the molecule's identity is the foundation of its physicochemical characterization.

| Identifier | Value |

| IUPAC Name | 2,6-di(propan-2-yl)phenol[1][2][4] |

| Other Names | 2,6-Diisopropylphenol[1][2][5] |

| CAS Number | 2078-54-8[1][2][4][6] |

| Chemical Formula | C₁₂H₁₈O[2][4][5][7][8] |

| Molecular Weight | 178.27 g/mol [1][9] |

| InChI Key | OLBCVFGFOZPWHH-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The key physicochemical parameters of Propofol are summarized below. These values are critical for formulation science, as they explain why Propofol, a highly lipophilic compound, is formulated as an oil-in-water emulsion.[2][10][11]

| Property | Value | Reference |

| Melting Point | 18 °C | [1][6][12] |

| Boiling Point | 256 °C (at 764 mmHg) | [1][6][12] |

| Water Solubility | 124 mg/L | [1][13] |

| Solubility in Organic Solvents | Soluble in alcohol and toluene | [1] |

| pKa | 11.0 - 11.1 | [1][14][15][16][17] |

| LogP (Octanol-Water) | 3.79 | [1][13] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity, with pure substances exhibiting a sharp melting range.[18]

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[19]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) and glass capillary tubes.[18]

-

Procedure:

-

A small amount of dry, crystalline Propofol is introduced into a capillary tube, which is sealed at one end.[20]

-

The sample is packed down to a height of 2-3 mm by tapping or dropping the tube through a long glass pipe.[20]

-

The capillary tube is placed in the heating block of the apparatus.[19][20]

-

A rapid heating phase is used to approach the approximate melting point, followed by a slow heating rate (1-2 °C/minute) near the melting point to ensure accuracy.[18]

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.[18]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[21][22][23]

-

Principle: An excess amount of the solute is agitated in a solvent for an extended period until the solution is saturated and equilibrium is reached between the dissolved and undissolved solute.

-

Apparatus: A constant temperature shaker bath, centrifuge or filtration apparatus (e.g., syringe filters), and a quantitative analytical instrument such as HPLC-UV.

-

Procedure:

-

Add an excess of solid Propofol to a vial containing the solvent of interest (e.g., purified water, pH 7.4 buffer). The excess solid should be clearly visible.[23]

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[24][25]

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and separate the liquid from any remaining solid particles by centrifugation or filtration.[26]

-

Quantify the concentration of Propofol in the clear filtrate using a validated analytical method.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of acidic or basic compounds.[27][28]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH vs. titrant volume curve.[27][29]

-

Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a precision burette.

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]

-

Dissolve a precisely weighed amount of Propofol in a suitable solvent. Since Propofol is a weak acid, a standardized base (e.g., 0.1 M NaOH) is used as the titrant.[16][29]

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[29]

-

Record the pH and the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[29] This point corresponds to the inflection point of the titration curve.[28]

-

LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.[21][30]

-

Principle: The compound is allowed to partition between n-octanol and water until equilibrium is reached. The ratio of its concentration in the two phases gives the partition coefficient (P). LogP is the base-10 logarithm of this value.

-

Apparatus: Separatory funnels or vials with screw caps, a mechanical shaker, and a quantitative analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.[22]

-

Prepare a solution of Propofol at a known concentration in one of the phases.

-

Add known volumes of the n-octanol and water phases to a vial.

-

Add the Propofol solution and shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the two phases to separate completely, using centrifugation if an emulsion forms.

-

Carefully sample each phase and determine the concentration of Propofol in both the n-octanol and aqueous layers.

-

Calculate P = [Concentration in octanol] / [Concentration in water].

-

Calculate LogP = log₁₀(P).

-

Mandatory Visualization: Workflow Diagram

The following diagram, rendered using DOT language, illustrates the logical relationship and workflow between the key experimental procedures for the physicochemical characterization of an API.

Caption: Experimental workflow for API physicochemical characterization.

References

- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propofol - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Propofol [webbook.nist.gov]

- 5. drugs.com [drugs.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. medlink.com [medlink.com]

- 9. merckindex.rsc.org [merckindex.rsc.org]

- 10. increasing-the-aqueous-solubility-of-the-anesthetic-propofol-through-wormlike-micelle-formation - Ask this paper | Bohrium [bohrium.com]

- 11. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propofol CAS#: 2078-54-8 [m.chemicalbook.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. drugs.com [drugs.com]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. Propofol « metajournal.com [metajournal.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. westlab.com [westlab.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 25. bioassaysys.com [bioassaysys.com]

- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide on Propofol: Patent Information and Prior Art

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intravenous anesthetic agent propofol, with a focus on its patent landscape, prior art, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Propofol, chemically known as 2,6-diisopropylphenol, is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its primary uses include the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[2][3] Propofol is formulated as a white, oil-in-water emulsion, which has led to its nickname, "the milk of amnesia."[1][4] Its rapid onset of action, short duration, and clear-headed recovery have made it one of the most widely used intravenous anesthetics.[5]

Patent Information

The patent landscape for propofol reveals a history of innovation focused on its formulation and methods of synthesis.

Key Patents:

-

U.S. Patent 4,447,657: This patent is a foundational one for propofol.[1]

-

U.S. Patent 5,714,520: This patent addresses propofol formulations, specifically oil-in-water emulsions, and methods to retard microbial growth.[6][7] The patent for the Diprivan® formulation, which includes disodium edetate as a microbial growth retardant, was a significant development.[8]

-

Formulation Patents: Numerous patents describe various formulations of propofol aimed at improving stability, reducing pain on injection, and preventing microbial contamination. For instance, patent WO2000024376A1 discloses a sterile pharmaceutical composition with antimicrobial agents like benzyl alcohol.[6]

-

Synthesis Patents: Several patents outline different methods for synthesizing propofol. For example, CN104649867B describes a process starting from p-nitrophenol, while CN106565424B details a method using p-hydroxybenzoic acid as the starting material.[9][10] These patents often aim for higher purity, milder reaction conditions, and lower production costs.[10][11]

Patent Expiration and Generic Competition:

The expiration of key patents for branded propofol formulations, such as Diprivan®, has led to the entry of generic versions into the market. This has increased competition and accessibility.[12] As of July 2025, there is one remaining patent protecting the compound.[12]

Prior Art

The development of propofol emerged from the ongoing search for an ideal intravenous anesthetic agent.

-

Barbiturates: Before propofol, barbiturates like thiopental were the standard for induction of anesthesia. While effective, they are associated with a longer recovery period and a "hangover" effect.

-

Other Intravenous Anesthetics: Other agents like etomidate and ketamine were also in use. However, etomidate can cause adrenal suppression, and ketamine can lead to psychomimetic side effects.

-

Early Propofol Formulations: The initial development of propofol was hampered by formulation challenges due to its poor water solubility. Early formulations using Cremophor EL caused anaphylactoid reactions, which prompted the development of the lipid emulsion formulation that is widely used today.[5]

The prior art highlights the significant advancement that propofol represented in terms of its pharmacokinetic profile, offering rapid induction and a much faster and clearer recovery compared to its predecessors.

Mechanism of Action

Propofol's primary mechanism of action is the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission.[1][13]

-

GABAA Receptor Modulation: Propofol is a positive allosteric modulator of the GABAA receptor.[4][13] It binds to the β subunit of the receptor, increasing the affinity of GABA for its binding site. This enhances the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and neuronal inhibition.

-

Direct Gating at High Concentrations: At higher, anesthetic concentrations, propofol can directly activate the GABAA receptor, even in the absence of GABA.[4]

-

Sodium Channel Blockade: Some research suggests that propofol may also act as a sodium channel blocker.[4]

-

Central Nervous System Effects: The overall effect is a dose-dependent depression of the central nervous system, leading to sedation and hypnosis.[2] Propofol decreases cerebral blood flow, cerebral metabolic oxygen consumption, and intracranial pressure.[2]

Caption: Signaling pathway of propofol's mechanism of action at the GABA-A receptor.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and clinical use of propofol.

Table 1: Pharmacokinetic Properties of Propofol

| Parameter | Value | Reference |

| Onset of Action | 15-40 seconds | [1][4][13] |

| Duration of Action (single bolus) | 5-10 minutes | [4][13] |

| Protein Binding | 95-99% | [4][13] |

| Metabolism | Hepatic (primarily glucuronidation) | [13] |

| Elimination Half-life (terminal) | 1.5-31 hours | [4] |

Table 2: Clinical Trial Data for Sedation in ICU Patients

| Study Phase | Number of Patients | Dosage | Outcome | Reference |

| Multiple Trials (Literature Review) | >950 | Median: Varies | Effective for ICU sedation | [7] |

Table 3: Ciprofol (a novel propofol analog) vs. Propofol in Colonoscopy

| Parameter | Ciprofol (0.5 mg/kg) | Propofol (2.0 mg/kg) | P-value | Reference |

| Duration of Colonoscopy Insertion (min) | 1.2 ± 0.4 | 1.2 ± 0.6 | > 0.05 | [14] |

| Success Rate of Colonoscopy Insertion | 100% | 100% | N/A | [14] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below is a generalized protocol for a clinical trial evaluating the efficacy and safety of propofol for procedural sedation.

Objective: To assess the efficacy and safety of propofol for sedation during a specific medical procedure (e.g., endoscopy).

Study Design: A randomized, controlled, double-blind clinical trial.

Participants: Adult patients scheduled for the specified medical procedure, meeting specific inclusion and exclusion criteria.

Intervention:

-

Treatment Group: Receives an induction dose of propofol (e.g., 1.0-1.5 mg/kg), followed by intermittent boluses or a continuous infusion to maintain a target level of sedation.

-

Control Group: Receives a standard sedative agent (e.g., midazolam) according to established protocols.

Primary Outcome Measures:

-

Efficacy: Success of the procedure, patient and physician satisfaction scores.

-

Safety: Incidence of adverse events, such as hypotension, bradycardia, and respiratory depression.

Secondary Outcome Measures:

-

Time to onset of sedation.

-

Time to recovery.

-

Total dose of sedative administered.

Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation), and level of sedation using a validated scale (e.g., Modified Observer's Assessment of Alertness/Sedation Scale).

Data Analysis: Statistical analysis to compare the outcomes between the treatment and control groups.

Caption: A typical workflow for a randomized controlled trial of propofol.

Conclusion

Propofol has fundamentally changed the practice of anesthesia due to its favorable pharmacokinetic and pharmacodynamic properties. The extensive patent history reflects ongoing innovation in its formulation and synthesis to improve safety and manufacturing efficiency. While prior art demonstrates the evolution of intravenous anesthetics, propofol remains a cornerstone of modern anesthesia. Understanding its mechanism of action, supported by robust clinical data, is essential for its safe and effective use. Future research may continue to focus on novel formulations and analogs to further enhance its clinical profile.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Propofol (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 4. Propofol - Wikipedia [en.wikipedia.org]

- 5. propofol-in-anesthesia-mechanism-of-action-structure-activity-relationships-and-drug-delivery - Ask this paper | Bohrium [bohrium.com]

- 6. WO2000024376A1 - Propofol composition - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. WO2014033751A2 - Pharmaceutical composition of propofol - Google Patents [patents.google.com]

- 9. CN104649867B - Preparation method of propofol - Google Patents [patents.google.com]

- 10. CN106565424B - Preparation method of high-purity propofol - Google Patents [patents.google.com]

- 11. EP4126803A1 - Process for the preparation of propofol - Google Patents [patents.google.com]

- 12. drugpatentwatch.com [drugpatentwatch.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Development for Propofol: Application Notes and Protocols

Disclaimer: The following application notes and protocols are provided for Propofol. No information could be found for a compound named "Piprofurol." It is presumed that "this compound" was a typographical error for "Propofol."

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of general anesthesia and for sedation.[1] Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[2][3] Beyond its anesthetic properties, research has indicated that Propofol can modulate various cellular signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways, and influence processes such as cell proliferation, apoptosis, and migration.[4][5][6]

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of Propofol. The described methods are essential for researchers in pharmacology, drug development, and molecular biology investigating the cellular and molecular effects of Propofol.

Application Note 1: Assessment of Propofol's Effect on Cell Viability

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of Propofol on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., ovarian cancer cell lines A2780 and SKOV3) into a 96-well plate at a density of 4 × 10³ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with varying concentrations of Propofol (e.g., 3 µg/mL, 6 µg/mL, 9 µg/mL) or a vehicle control (DMSO) for 48 hours.[7]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

-